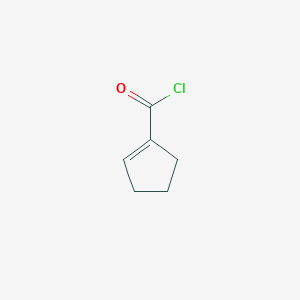

Cyclopentenecarbonyl chloride

Vue d'ensemble

Description

Cyclopentenecarbonyl chloride, also known as Cyclopentane carboxyl chloride, is a chemical compound with the formula C6H9ClO . It has a molecular weight of 132.588 .

Molecular Structure Analysis

The molecular structure of Cyclopentenecarbonyl chloride consists of 6 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C6H9ClO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2 .Physical And Chemical Properties Analysis

Cyclopentenecarbonyl chloride has a molecular weight of 132.59 . Its CAS Number is 4524-93-0 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique

Use in Cystic Fibrosis Research : Cyclopentenecarbonyl chloride derivatives have been studied in the context of cystic fibrosis. For instance, 8-cyclopentyl-1,3-dipropylxanthine, a derivative, has been used in clinical trials to enhance the trafficking of the CFTR gene to the cell membrane, crucial for treating cystic fibrosis (Ahrens et al., 2002).

Synthetic Chemistry and Medicinal Applications : Cyclopentenone derivatives, structurally related to cyclopentenecarbonyl chloride, have been explored for the synthesis of bioactive compounds from renewable sources. This includes the conversion of biomass-produced furfural to cyclopentenone derivatives, highlighting its significance in sustainable chemical processes (Di Gioia et al., 2018).

Materials Science and Encapsulation : Research has also focused on the transformation of polyvinyl chloride surface layers into insulating layers of macromolecular cyclams, a new trend in chemical encapsulation. This involves using cyclopentenecarbonyl chloride and its derivatives for modifying surfaces to create materials resistant to aggressive media and capable of binding metal ions into complexes (Fridman et al., 2015).

Role in Drug Delivery Systems : Cyclopentenecarbonyl chloride derivatives have been explored for their potential in drug delivery systems. For instance, cyclopent-2-enecarbonyl has been used as a proline mimetic structure in the design of prolyl oligopeptidase inhibitors, demonstrating the chemical's versatility in pharmaceutical research (Jarho et al., 2004).

Pharmacological Research : The compound has been involved in studies related to the direct activation of cystic fibrosis transmembrane conductance regulator channels, which is significant for cystic fibrosis therapy. Derivatives like 8-Cyclopentyl-1,3-dipropylxanthine have shown promise in activating chloride efflux from cells expressing CFTR, offering potential therapeutic applications (Arispe et al., 1998).

Safety and Hazards

Cyclopentenecarbonyl chloride is considered hazardous. It is a flammable liquid and vapor. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

cyclopentene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO/c7-6(8)5-3-1-2-4-5/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRHYURICVZODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462544 | |

| Record name | cyclopentenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentenecarbonyl chloride | |

CAS RN |

59253-90-6 | |

| Record name | cyclopentenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the vinylcyclopropane-cyclopentene rearrangement described in the research?

A1: The research article [] highlights a synthetically useful method to produce 2-arylcyclopent-3-enecarboxylates from 2-(2-arylvinyl)cyclopropanecarbonyl chlorides. This rearrangement, facilitated by Lewis acids under mild conditions, provides access to valuable cyclopentenecarbonyl chloride intermediates. While the article doesn't delve into the specific applications of the final ester products, these structural motifs are found in various natural products and pharmaceuticals, suggesting potential applications in organic synthesis.

Q2: Could you elaborate on the role of Lewis acids in this specific rearrangement reaction?

A2: Lewis acids act as catalysts in the vinylcyclopropane-cyclopentene rearrangement. [] They coordinate to the carbonyl oxygen of the 2-(2-arylvinyl)cyclopropanecarbonyl chloride, making the carbon atom more electrophilic. This facilitates the ring-opening of the cyclopropane ring and subsequent rearrangement to form the cyclopentene ring. The choice of Lewis acid can impact the reaction rate and yield.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide](/img/structure/B107361.png)

![5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B107362.png)